N-(2-ethylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2-ETHYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines
Preparation Methods
The synthesis of N-(2-ETHYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the triazolothiadiazine ring system. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-(2-ETHYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to N-(2-ETHYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines and triazole analogues. These compounds share similar structural features but may differ in their biological activities and applications. For example, some triazole analogues have shown higher antifungal activity compared to others . The uniqueness of N-(2-ETHYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents and the resulting biological properties.
Properties
Molecular Formula |
C21H23N5OS |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H23N5OS/c1-4-15-7-5-6-8-17(15)22-20(27)19-18(16-11-9-13(2)10-12-16)25-26-14(3)23-24-21(26)28-19/h5-12,18-19,25H,4H2,1-3H3,(H,22,27) |
InChI Key |
MPVLGYSRJPAQKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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